

# Visceral Leishmaniasis in Teresina: An In-depth Epidemiological and Methodological Review

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalence of visceral leishmaniasis (VL) in **Teresina**, Piauí, Brazil, a city historically marked by significant urban outbreaks of the disease. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes essential biological and procedural workflows to serve as a resource for researchers, scientists, and professionals involved in drug development and public health.

#### Introduction to Visceral Leishmaniasis in Teresina

Visceral leishmaniasis, caused by the protozoan parasite Leishmania infantum (synonymous with Leishmania chagasi in the Americas), is a severe systemic disease transmitted by the bite of infected phlebotomine sandflies of the species Lutzomyia longipalpis. The domestic dog is the primary urban reservoir of the parasite, playing a crucial role in the transmission cycle to humans.

**Teresina**, the capital of Piauí state, experienced its first major urban VL epidemic in the early 1980s, a phenomenon linked to intense population growth and migration.[1] Since then, the city has remained a key area for the study and control of this neglected tropical disease. The spatial distribution of VL in **Teresina** has been shown to be heterogeneous, with higher incidence rates often associated with peripheral neighborhoods characterized by rapid occupation, dense vegetation, and inadequate sanitation infrastructure.[2][3]



#### **Prevalence of Human Visceral Leishmaniasis**

Epidemiological data from **Teresina** reveals fluctuating, yet persistent, incidence rates of human visceral leishmaniasis over the decades. Several studies have quantified the burden of the disease, highlighting periods of intense transmission.

An ecological study analyzing the period from 1991 to 2000 reported a total of 1,744 human cases of VL in **Teresina**.[2][3] A significant outbreak occurred between 1993 and 1996, with more than 1,200 cases recorded.[4][5] More recent data from the National Notifiable Diseases Information System (SINAN/DATASUS) indicated 345 registered VL cases in the city between 2013 and 2018.[6] The year 2013 saw the highest number of cases in this period (20% of the total), while 2018 had the lowest (10.14%).[6]

A broader analysis of the state of Piauí from 2007 to 2019 showed that the health region encompassing **Teresina** (Entre Rios) had one of the highest mean VL incidence rates at 7.33 cases per 100,000 inhabitants.[7][8]

Table 1: Human Visceral Leishmaniasis Cases in Teresina from Selected Studies

Study Period	Number of Cases	Key Findings	Reference
1991-2000	1,744	Epidemic from 1992- 1995.	[2][3]
1993-1996	>1,200	Major outbreak.	[4][5]
2001-2006	670 (georeferenced)	High-risk clusters in peripheral areas.	[1]
2013-2018	345	Highest number of cases in 2013.	[6]

#### **Prevalence of Canine Visceral Leishmaniasis**

The prevalence of canine visceral leishmaniasis (CVL) is a critical indicator of the risk of human infection. Studies in **Teresina** have consistently demonstrated a high prevalence of infection in the canine population.



A cross-sectional study conducted in ten districts of **Teresina** involving 810 dogs found a global seropositivity of 39%.[9] Another study analyzing data from the **Teresina** Zoonoses Center between 2013 and 2018 reported that out of 42,065 canine blood samples collected, 67.07% were seroreactive by a rapid test and 32.93% by ELISA.[6] These findings underscore the significant role of dogs as reservoirs for L. infantum in the urban environment of **Teresina**.

Table 2: Canine Visceral Leishmaniasis Seroprevalence in Teresina

Study Period	Number of Dogs	Diagnostic Method(s)	Seroprevalenc e	Reference
Undisclosed	810	Indirect Immunofluoresce nce (IFI)	39%	[9]
2013-2018	42,065	Rapid Test and ELISA	67.07% (Rapid Test), 32.93% (ELISA)	[6]

### **Experimental Protocols**

Accurate diagnosis of both human and canine visceral leishmaniasis is fundamental for surveillance and control. The following are detailed methodologies for key serological experiments cited in studies from **Teresina**.

#### Indirect Immunofluorescence (IFI) for Canine VL

This method is a widely used serological test for the detection of anti-Leishmania antibodies in dogs.

 Antigen Preparation: Promastigotes of a reference Leishmania infantum strain are cultured, harvested during the logarithmic growth phase, washed in phosphate-buffered saline (PBS), and resuspended to a concentration of 10<sup>6</sup> parasites/mL. Slides are prepared by applying 10 μL of the antigen suspension to each well and allowing them to air dry. The slides are then fixed in cold acetone for 10 minutes.



- Serum Samples: Peripheral blood is collected from dogs via venipuncture. The blood is centrifuged to separate the serum, which is then stored at -20°C until use.
- Assay Procedure:
  - Serum samples are serially diluted in PBS, starting from a 1:10 dilution.
  - 20 μL of each serum dilution is added to the antigen-coated wells on the slides.
  - The slides are incubated in a humid chamber at 37°C for 30 minutes.
  - Slides are washed three times with PBS for 5 minutes each.
  - A fluorescein isothiocyanate (FITC)-conjugated anti-dog IgG antibody (secondary antibody) is diluted according to the manufacturer's instructions and added to each well.
  - The slides are incubated again in a humid chamber at 37°C for 30 minutes.
  - The washing step (step 4) is repeated.
  - A drop of buffered glycerol is added to each well, and a coverslip is applied.
  - Slides are examined under a fluorescence microscope.
- Interpretation: A positive reaction is indicated by the presence of fluorescent parasites. The
  titer is the highest dilution at which fluorescence is observed. In many studies conducted in
  Teresina, a titer of ≥1:80 was considered positive.[9]

# Enzyme-Linked Immunosorbent Assay (ELISA) for Canine VL

ELISA is another common serological technique used for the diagnosis of CVL.

 Antigen Coating: 96-well microplates are coated with a soluble Leishmania antigen extract (e.g., total lysate of L. infantum promastigotes) at a predetermined concentration in a carbonate-bicarbonate buffer (pH 9.6). The plates are incubated overnight at 4°C.

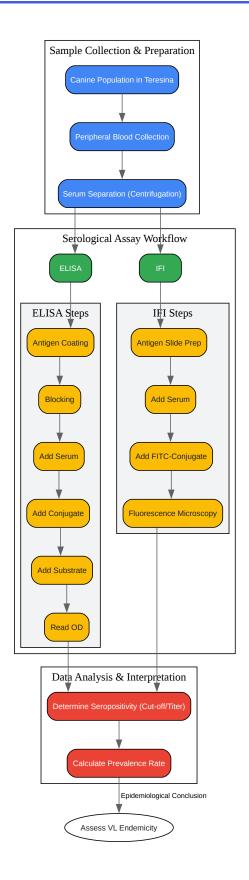


- Blocking: The plates are washed with a washing buffer (PBS with 0.05% Tween 20) and then blocked with a blocking solution (e.g., 5% non-fat dry milk in PBS-T) for 1 hour at 37°C to prevent non-specific binding.
- Serum Incubation: After washing, diluted canine serum samples are added to the wells and incubated for 1 hour at 37°C.
- Secondary Antibody Incubation: The plates are washed again, and a peroxidase-conjugated anti-dog IgG antibody is added to each well. The plates are incubated for 1 hour at 37°C.
- Substrate Reaction: Following another washing step, a chromogenic substrate solution (e.g., o-phenylenediamine dihydrochloride OPD, or 3,3',5,5'-tetramethylbenzidine TMB) is added to the wells. The reaction is allowed to proceed in the dark for a specific time (e.g., 15-30 minutes).
- Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Reading: The optical density (OD) is read using a microplate spectrophotometer at a specific wavelength (e.g., 492 nm for OPD).
- Interpretation: A cut-off value is determined (e.g., the mean OD of known negative samples plus two or three standard deviations). Samples with an OD above the cut-off are considered positive.

#### **Visualizations**

The following diagrams illustrate key conceptual and procedural aspects of visceral leishmaniasis research and its biological basis.

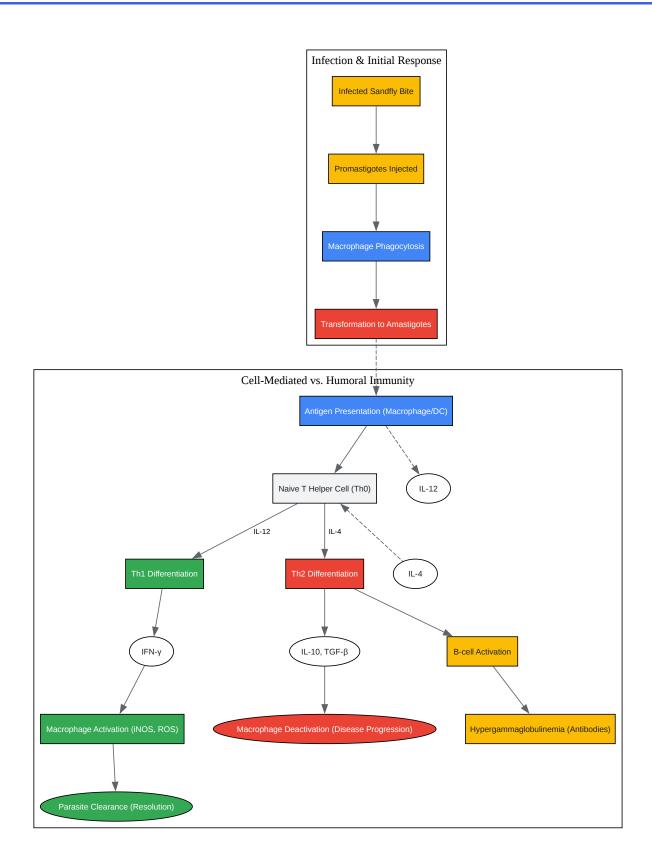




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Caption: Experimental workflow for serological diagnosis of canine visceral leishmaniasis.





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Caption: Simplified signaling pathway of the immune response to Leishmania infantum.



#### Conclusion

Teresina remains a significant urban center for visceral leishmaniasis transmission in Brazil. The data consistently points to a high prevalence of both human and canine infection, emphasizing the need for continuous surveillance and integrated control measures. These measures include early diagnosis and treatment of human cases, control of the canine reservoir, and vector control. For drug development professionals, the persistent endemicity in Teresina provides a critical context for the evaluation of new therapeutic and prophylactic strategies. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for understanding the multifaceted challenges posed by visceral leishmaniasis in this urban setting.

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